2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, methoxy groups, and a fluorophenylacetamide moiety
Preparation Methods
The synthesis of 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include the following steps:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Acylation: The final step involves the acylation of the quinoline derivative with 2-fluorophenylacetyl chloride to form the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety, using nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the acetamide bond, resulting in the formation of the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological targets and pathways.
Chemical Biology: The compound can serve as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: Its chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds to 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide include other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent.
Camptothecin: An anticancer agent with a quinoline-based structure.
What sets this compound apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O5/c1-34-20-10-8-17-12-18(15-29-19-9-11-24(35-2)25(13-19)36-3)27(33)31(23(17)14-20)16-26(32)30-22-7-5-4-6-21(22)28/h4-14,29H,15-16H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIINWPSLDCUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3F)CNC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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